molecular formula C11H13N3S B13115930 4-Ethyl-3-methyl-1-phenyl-1H-1,2,4-triazole-5(4H)-thione

4-Ethyl-3-methyl-1-phenyl-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B13115930
M. Wt: 219.31 g/mol
InChI Key: PTAUAQVHOWNFAL-UHFFFAOYSA-N
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Description

4-Ethyl-3-methyl-1-phenyl-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-methyl-1-phenyl-1H-1,2,4-triazole-5(4H)-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating under reflux.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-methyl-1-phenyl-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thione group to a thiol.

    Substitution: Nucleophilic substitution reactions at the triazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while nucleophilic substitution could introduce various functional groups onto the triazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-methyl-1-phenyl-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-3-methyl-1-phenyl-1H-1,2,4-triazole
  • 4-Ethyl-3-methyl-1-phenyl-1H-1,2,4-triazole-5-thiol
  • 4-Ethyl-3-methyl-1-phenyl-1H-1,2,4-triazole-5-sulfoxide

Uniqueness

4-Ethyl-3-methyl-1-phenyl-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

4-ethyl-5-methyl-2-phenyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C11H13N3S/c1-3-13-9(2)12-14(11(13)15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

PTAUAQVHOWNFAL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN(C1=S)C2=CC=CC=C2)C

Origin of Product

United States

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